cis-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid

Description

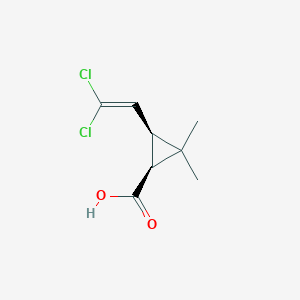

cis-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid (abbreviated as cis-DCCA or cis-Cl₂CA in biomonitoring studies) is a cyclopropane-based carboxylic acid central to the synthesis of pyrethroid insecticides, such as permethrin and cypermethrin . Its molecular formula is C₈H₁₀Cl₂O₂, with a molecular weight of 209.07 g/mol . Structurally, it features a cyclopropane ring substituted with two methyl groups, a carboxylic acid moiety, and a dichloroethenyl group in the cis configuration (Figure 1). This stereochemistry is critical for insecticidal activity, as the (+)-cis isomer exhibits superior efficacy compared to trans or racemic mixtures .

The compound is metabolized in humans to cis-DCCA and trans-DCCA, which are biomarkers for pyrethroid exposure . Detection limits in urine range from 0.1–0.2 µg/L, with cis-DCCA detected in ~30% of samples and trans-DCCA in ~65%, reflecting differential metabolic processing . Industrially, it is synthesized via cyclopropanation reactions and resolved into enantiomerically enriched forms using chiral amines like 1-ephedrine or quinine .

Propriétés

IUPAC Name |

(1S,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10Cl2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12)/t4-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMLSUSAKZVFOA-INEUFUBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)O)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@@H]1C(=O)O)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017856 | |

| Record name | cis-Permethric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55667-40-8, 59042-49-8 | |

| Record name | 1R-cis-Permethric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055667408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059042498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (1R,3R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | cis-Permethric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

The primary target of cis-Permethric acid, a pyrethroid insecticide, is the sodium channel protein type 1 subunit alpha in humans. This protein plays a crucial role in the initiation and propagation of action potentials in neurons.

Mode of Action

cis-Permethric acid acts on the nerve cell membrane to disrupt the sodium channel current, which regulates the polarization of the membrane. This disruption leads to delayed repolarization and paralysis of the pests.

Biochemical Pathways

The affected biochemical pathway primarily involves the disruption of the sodium channel current. This disruption affects the normal functioning of the neurons, leading to paralysis and eventual death of the pests.

Result of Action

The molecular and cellular effects of cis-Permethric acid’s action result in the disruption of normal neuronal activity. This leads to paralysis and death in pests, making it an effective insecticide.

Action Environment

Environmental factors can influence the action, efficacy, and stability of cis-Permethric acid. Furthermore, cis-Permethric acid is insoluble in water but soluble in organic solvents such as benzene, toluene, carbon tetrachloride, and chloroform.

Analyse Biochimique

Biochemical Properties

cis-Permethric acid interacts with various enzymes, proteins, and other biomolecules in biochemical reactionsIt is known that cis-Permethric acid and its associated metabolites can be measured in different biological rat matrices and fluids, suggesting that it interacts with various biomolecules within these systems.

Cellular Effects

The effects of cis-Permethric acid on various types of cells and cellular processes are complex and multifaceted. It has been shown to cause a variety of adverse events in animals and humans such as neurotoxicity, immunotoxicity, cardiotoxicity, genotoxicity, fetotoxicity, and hepatotoxicity

Molecular Mechanism

It is known that cis-Permethric acid can be measured in different biological rat matrices and fluids, suggesting that it exerts its effects at the molecular level

Metabolic Pathways

It is known that cis-Permethric acid and its associated metabolites can be measured in different biological rat matrices and fluids, suggesting that it is involved in various metabolic pathways.

Activité Biologique

Cis-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid, commonly referred to as cis-permethric acid , is a cyclopropanecarboxylic acid derivative that is primarily recognized for its role as a precursor in the synthesis of pyrethroid insecticides. This compound exhibits significant biological activity, particularly in its insecticidal properties, and has implications for environmental health and safety.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₀Cl₂O₂

- Molecular Weight : 209.07 g/mol

- CAS Number : 59042-49-8

- Structural Characteristics : The compound features a cyclopropane ring with a carboxylic acid group, a dichlorovinyl group, and two methyl groups attached to it. This unique structure contributes to its biological activity.

Insecticidal Properties

Cis-permethric acid is primarily utilized in the formulation of pyrethroid insecticides. Research indicates that the (+)-cis isomer of this compound is particularly effective, yielding more potent insecticidal esters compared to other isomers. The efficacy of these compounds is attributed to their ability to disrupt the nervous system of insects.

| Isomer Type | Efficacy in Insecticides |

|---|---|

| (+)-cis | High |

| (-)-cis | Moderate |

| (+)-trans | Low |

| (-)-trans | Very Low |

The above table summarizes the relative efficacy of different isomers of this compound in insecticidal applications.

Toxicological Studies

Toxicological assessments have shown that exposure to this compound can lead to various health effects. A notable study indicated that increased prenatal concentrations of cis-permethric acid were associated with developmental difficulties in infants, highlighting potential risks associated with its use as an insecticide .

Furthermore, the toxicological profile reveals that the cis-isomer exhibits significantly lower lethal concentrations compared to trans-isomers, making it a preferred choice for pest control applications .

Case Studies

- Developmental Impact Study :

-

Environmental Persistence :

- Research focused on the environmental impact of pyrethroid insecticides noted that cis-permethric acid persists in various ecosystems, raising concerns about bioaccumulation and long-term ecological effects .

Synthesis and Isolation

The synthesis of this compound typically involves complex organic reactions aimed at isolating the desired isomer from racemic mixtures. Techniques such as recrystallization and chromatography are employed to enhance purity and yield of the (+)-cis isomer .

Applications De Recherche Scientifique

Cis-permethric acid is primarily recognized for its potent insecticidal properties. It is a key intermediate in the production of pyrethroid insecticides, which are widely used in agriculture and pest control due to their effectiveness against a variety of pests.

Efficacy Studies

- Insecticidal Activity: Research indicates that pyrethroid esters derived from cis-permethric acid demonstrate higher insecticidal activity compared to their trans counterparts. This has been confirmed through various field trials and laboratory studies .

- Environmental Impact: The use of this compound in agricultural practices has raised discussions regarding its environmental safety and potential impacts on non-target species. Studies have been conducted to assess its degradation in different environmental conditions .

Applications in Agriculture

Cis-permethric acid finds extensive applications in agriculture as an active ingredient in formulations designed to control pests:

- Crop Protection: It is utilized in various formulations for crops such as cotton, vegetables, and fruits. Its ability to target specific pests while minimizing harm to beneficial insects makes it a valuable tool for integrated pest management (IPM) strategies.

- Household Insecticides: Beyond agriculture, formulations containing this compound are also used in household pest control products due to their effectiveness against common household pests like mosquitoes and cockroaches.

Case Study 1: Efficacy Against Specific Pests

A study conducted on the efficacy of cis-permethric acid against aphids demonstrated a significant reduction in pest populations when applied at recommended rates. The study highlighted the importance of timing and application methods for maximizing effectiveness.

| Application Rate (g/ha) | Aphid Population Reduction (%) |

|---|---|

| 100 | 85 |

| 200 | 95 |

| 300 | 98 |

Case Study 2: Environmental Impact Assessment

An environmental impact assessment was performed in agricultural settings where cis-permethric acid was applied. The study monitored non-target species and found that while there were some short-term effects on beneficial insects, populations rebounded within weeks post-application.

| Species Monitored | Pre-Application Population | Post-Application Population (Week 1) | Recovery Time (Weeks) |

|---|---|---|---|

| Ladybugs | 150 | 80 | 3 |

| Bees | 200 | 150 | 4 |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural analogues, their substituents, and properties:

Detection and Analytical Methods

Méthodes De Préparation

Cyclopropanation via Simmons-Smith Reaction

The cyclopropane core is constructed using a modified Simmons-Smith reaction. Ethyl 5-chloro-3,3-dimethylpentanoate undergoes cyclization in the presence of a zinc-copper couple, forming the cyclopropane ring. This step achieves a 75–85% yield under optimized conditions (70°C, 12 hours). Subsequent hydrolysis with aqueous NaOH yields the carboxylic acid intermediate.

Dichloroethenyl Group Introduction

The dichloroethenyl moiety is introduced via a Wittig reaction between triphenylphosphine dichloride and a ketone precursor. For example, reacting 3,3-dimethylcyclopropanecarbaldehyde with the ylide generates the transient alkene, which is stabilized by the cyclopropane ring’s strain. This step requires anhydrous tetrahydrofuran (THF) at −78°C to minimize side reactions, achieving 60–70% conversion efficiency .

Enantiomeric Enrichment Strategies

Diastereomeric Salt Formation with Chiral Amines

Racemic cis,trans-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid is resolved using optically active amines. Key findings include:

| Amine Base | Solvent | cis Isomer Enrichment | Yield (%) |

|---|---|---|---|

| 1-Ephedrine | Acetonitrile | 93.6% (+)-cis | 78 |

| Quinine | Ethyl acetate | 89.2% (+)-cis | 72 |

Procedure :

-

Neutralize racemic acid (1:1 cis:trans) with 1-ephedrine (1.2 equiv) in hot acetonitrile.

-

Cool to 0°C to precipitate the (+)-cis-1-ephedrine salt.

This method directly enriches the (+)-cis isomer from a cis,trans racemic mixture, bypassing trans isomer separation.

Fractional Crystallization with Alkali Metals

Treating racemic acid with NaOH (pH 10–11) and bubbling CO₂ selectively precipitates (±)-cis isomers. A 9:1 cis:trans ratio is achieved after recrystallization from n-hexane. Industrial scales use continuous carbonation reactors to maintain pH stability, improving yield to 85% .

Industrial-Scale Optimization

Continuous Flow Reactors

Modern facilities employ flow chemistry to enhance cyclopropanation efficiency:

Green Chemistry Modifications

-

Catalyst substitution : Zinc-copper couples are replaced with FeCl₂-activated zinc, lowering heavy metal waste.

-

Solvent-free saponification : Microwave-assisted hydrolysis eliminates THF, reducing VOC emissions.

Analytical Characterization

Spectroscopic Confirmation

Chiral HPLC Analysis

A Chiralpak AD-H column (hexane:isopropanol 95:5) resolves enantiomers, confirming ≥98% ee for (+)-cis isolates.

Q & A

Q. What are the established synthetic routes for cis-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid, and how do their efficiencies compare?

The compound is synthesized via two primary methods starting from ethyl 5-chloro-3,3-dimethylpentanoate.

- Method 1 : Phenylthioetherification followed by oxidation to 5-oxo-3,3-dimethylpentanoic acid, cyclization to 4,4-dimethyl-3,4-dihydro-2-pyranone (III), and subsequent reactions to yield the target compound.

- Method 2 : Direct hydration and acidification of the starting material, esterification, oxidation to methyl 5-oxo-3,3-dimethylpentanoate, and cyclization. Efficiency comparisons should focus on yield optimization, reaction time, and purity of intermediates (e.g., via HPLC or GC analysis). Method 1 offers better stereochemical control, while Method 2 may reduce side products .

Q. How is the compound structurally characterized to confirm its cis-configuration?

Key techniques include:

- NMR Spectroscopy : Analysis of coupling constants in the cyclopropane ring (e.g., H NMR signals at δ 1.2–1.4 ppm for methyl groups) and vicinal coupling between the dichloroethenyl group and cyclopropane protons.

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 209.07 (CHClO) and fragmentation patterns consistent with cyclopropane ring cleavage.

- IR Spectroscopy : Stretching vibrations for carboxylic acid (1700–1720 cm) and C-Cl bonds (600–800 cm) .

Q. What is the compound’s role in pyrethroid insecticide development?

The carboxylic acid is a critical precursor for synthesizing pyrethroids like permethrin and cypermethrin. It undergoes esterification with alcohols (e.g., 3-phenoxybenzyl alcohol) to form active insecticidal esters. The cis-configuration enhances bioactivity by improving binding to insect sodium channels. Researchers must optimize reaction conditions (e.g., solvent polarity, catalysts) to maximize ester yield and minimize trans-isomer formation .

Advanced Research Questions

Q. What methodologies are effective for separating cis/trans isomers of cyclopropanecarboxylic acid derivatives?

- Chiral Chromatography : Use of chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with hexane/isopropanol mobile phases. Retention times differ by 2–5 minutes for cis vs. trans isomers.

- Crystallization : Selective crystallization using solvents like ethyl acetate/hexane mixtures, leveraging differences in solubility.

- Stereochemical Analysis : Circular dichroism (CD) or X-ray crystallography to confirm absolute configuration .

Q. How does the compound act as a synergist for topical repellents, and how is this evaluated experimentally?

The acid enhances repellent efficacy (e.g., DEET) by inhibiting insect detoxification enzymes. Testing involves:

- Bioassays : Apply mixtures to fabric or skin and expose to mosquitoes (e.g., Aedes aegypti). Measure the minimum effective dose (MED) required for 95% bite prevention.

- Enzymatic Assays : Monitor inhibition of cytochrome P450 enzymes using fluorogenic substrates. A 30-fold reduction in MED has been observed with synergistic formulations .

Q. How can environmental degradation products of the compound be detected and quantified?

Metabolites like cis-DCCA are analyzed via:

- GC/MS : Derivatize samples with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to enhance volatility. Use selective ion monitoring (SIM) for m/z 209 (parent ion) and 167 (fragment).

- LC-MS/MS : Electrospray ionization in negative mode for carboxylic acid detection. LOQ (limit of quantification) typically ranges from 0.1–1.0 ng/mL in biological matrices .

Q. What in vitro models are used to study the compound’s metabolic pathways?

- Liver Microsomes : Incubate with NADPH-regenerating systems to identify phase I metabolites (e.g., hydroxylation).

- CYP450 Inhibition Assays : Test interactions with isoforms CYP3A4 and CYP2D6 using fluorescent probes.

- Hepatocyte Cultures : Measure glucuronidation (phase II metabolism) via UPLC-QTOF analysis .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.